N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The subsequent steps involve the introduction of the formamido group and the butanoic acid moiety under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The formamido and butanoic acid moieties can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- **2-[(2,4-dichlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid
Uniqueness
2-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]formamido}-4-(methylsulfanyl)butanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group and the thiazole ring enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C16H17ClN2O3S2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-9-13(14(20)19-12(16(21)22)7-8-23-2)24-15(18-9)10-3-5-11(17)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChI Key |
DTJWMQSFQDPFBO-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.